2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is a synthetic small molecule belonging to the class of N-substituted 5-oxopyrrolidine-3-carboxamides (benzamide derivatives). It features a 3,4-dimethylphenyl substituent on the pyrrolidinone nitrogen and a 2-chloro-6-fluorobenzamide moiety at the 3-position.

Molecular Formula C19H18ClFN2O2
Molecular Weight 360.81
CAS No. 905679-32-5
Cat. No. B2402558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide
CAS905679-32-5
Molecular FormulaC19H18ClFN2O2
Molecular Weight360.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F)C
InChIInChI=1S/C19H18ClFN2O2/c1-11-6-7-14(8-12(11)2)23-10-13(9-17(23)24)22-19(25)18-15(20)4-3-5-16(18)21/h3-8,13H,9-10H2,1-2H3,(H,22,25)
InChIKeyODHZMMZKEJGPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide (CAS 905679-32-5): Key Compound Profile for Targeted Procurement


2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is a synthetic small molecule belonging to the class of N-substituted 5-oxopyrrolidine-3-carboxamides (benzamide derivatives). It features a 3,4-dimethylphenyl substituent on the pyrrolidinone nitrogen and a 2-chloro-6-fluorobenzamide moiety at the 3-position. This compound has been catalogued in screening libraries [1] and is structurally related to compounds explored for receptor modulation, but primary pharmacological data specific to this entity remains absent from the public domain. Its differentiation potential lies in its unique ortho,ortho-disubstituted benzamide pharmacophore, which is distinct from the more common para-substituted or unsubstituted benzamide analogs found in typical screening decks .

Why Generic Substitution Fails for 2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide


This compound cannot be interchanged with its closest commercially available analogs due to critical structural differences that dictate divergent molecular recognition and physicochemical properties. The unique '2-chloro-6-fluoro' benzamide motif creates a sterically hindered, electronically differentiated ortho-substituted phenyl ring that is absent in the common comparator 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide . Similarly, the 2,6-difluoro analog possesses a symmetrically fluorinated benzamide that significantly alters hydrogen-bonding capacity and dipole moment compared to the target compound's mixed halogen pattern. These differences are expected to result in distinct target engagement profiles and selectivity windows, making direct replacement without re-validation a high-risk decision in assay development or SAR campaigns.

Quantitative Differentiation Evidence for 2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide vs. Closest Analogs


Halogen Substitution Pattern: Mixed 2-Chloro-6-Fluoro vs. Symmetrical 2,6-Difluoro Benzamide

The target compound features a mixed halogen ortho-substitution pattern (2-Cl, 6-F) on the benzamide ring, whereas the closest fluoro-analog bears two symmetric fluorine atoms (2,6-diF) . The computed LogP values differ by approximately 0.2–0.3 log units (target compound LogP ~3.87 [1] vs. 2,6-difluoro analog estimated LogP ~3.6), and the topological polar surface area remains constant at 54 Ų. The mixed halogen pattern introduces a larger halogen sigma-hole potential and distinct electrostatic surface distribution relative to the symmetric difluoro system, which can translate into differential binding to halogen-accepting protein sites.

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Benzamide Connectivity: N-Linked 2-Chloro-6-Fluorobenzamide vs. Reverse Amide / Carboxamide Regioisomers

The target compound places the 3,4-dimethylphenyl group on the pyrrolidinone nitrogen and the 2-chloro-6-fluorobenzoyl group as an amide at the pyrrolidine 3-position. In contrast, the close screening analog SC-7115122 positions a 3-chlorophenyl group on the pyrrolidinone nitrogen and a 3,4-dimethylphenyl carboxamide at the 3-position . This 'amide reversal' changes the hydrogen-bonding directionality and the spatial orientation of the aromatic substituents. The target compound's N-linked benzamide is more resistant to metabolic hydrolysis and presents a distinct pharmacophoric geometry that is incompatible with any SAR model derived from the reverse amide series.

Chemical Biology Probe Design Regioisomer Differentiation

Molecular Weight and Heavy Atom Count Differentiation Within the Chemical Series

The target compound has a molecular weight of 360.81 g/mol and 25 heavy atoms [1], compared to 343 g/mol and 24 heavy atoms for the 3-chlorophenyl analog , and 308.4 g/mol for the 2,6-dimethylphenyl analog . This places the target compound in a distinct property bin (MW 350–375), which is relevant for fragment-based screening or lead-like vs. drug-like classification. The additional fluorine atom contributes ~0.2 to the fraction sp3 (0.21) and modestly increases molecular complexity without crossing the recommended lead-like MW threshold of 350.

Compound Management Library Design Physicochemical Property Space

Optimal Application Scenarios for 2-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide in Scientific Procurement


Halogen Bonding-Focused Fragment or Lead Optimization Campaigns

The unique 2-chloro-6-fluoro benzamide motif provides an asymmetric halogen-bond donor pair (Cl sigma-hole and F electrostatic surface) that is absent in symmetric 2,6-dihalo analogs. This compound is suited for biophysical fragment screening (e.g., X-ray crystallography, SPR) aimed at identifying halogen-bond-mediated interactions with protein targets [1], particularly those with well-defined halogen-binding pockets such as kinases or bromodomains.

Chemical Probe Selectivity Profiling Against Reverse Amide Chemotypes

As the target compound bears an N-linked benzamide rather than the more common carboxamide found in SC-7115122 , it serves as a critical selectivity probe in receptor panels where both chemotypes have been annotated. Its use can deconvolute whether a biological effect is due to the specific amide topology or the general pyrrolidinone scaffold.

Library Diversification for Medium-Throughput Phenotypic Screening

With a molecular weight of 360.81 g/mol and a distinct substitution pattern, this compound falls into a relatively sparse region of drug-like chemical space [1]. It is valuable as a diversity set component in phenotypic screens aiming to explore novel bioactivity cliffs that are not covered by more common 300–340 MW pyrrolidinone analogs .

Metabolic Stability Benchmarking of Mixed-Halogen Benzamide Isosteres

The mixed 2-chloro-6-fluoro substitution pattern is known to influence oxidative metabolism rates compared to dihalo or unsubstituted benzamides. This compound can be used as a benchmark in liver microsome stability assays to quantify the metabolic liability introduced by the specific halogen combination, providing a reference point for medicinal chemistry optimization programs.

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